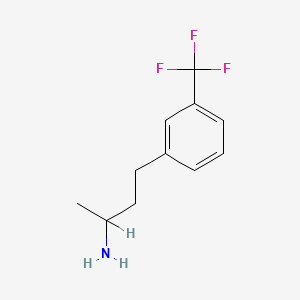

4-(3-(trifluoromethyl)phenyl)butan-2-amine

Description

Contextualization within Organic Chemistry and Medicinal Chemistry Research Scaffolds

In the fields of organic and medicinal chemistry, the quest for new molecular scaffolds that can serve as a foundation for drug discovery is perpetual. A scaffold, in this context, is a core chemical structure to which various functional groups can be attached to create a library of related compounds. The 4-(3-(trifluoromethyl)phenyl)butan-2-amine structure represents a valuable scaffold due to the combination of a flexible butylamine (B146782) chain and a phenyl ring substituted with a trifluoromethyl group. This combination offers a platform for creating diverse chemical entities with the potential for a range of biological activities.

The phenyl-butan-amine framework is a recurring motif in biologically active compounds. For instance, the structurally related compound fenfluramine (B1217885), (RS)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, has been studied for its pharmacological effects acs.org. The exploration of analogues and derivatives of such compounds is a common strategy in medicinal chemistry to optimize activity and reduce potential side effects. The core structure of this compound provides a template for the synthesis of new analogues that can be screened for various therapeutic targets.

Structural Characteristics and Key Functional Groups for Research Exploration

The molecular structure of this compound is characterized by several key features that make it an attractive subject for research. The primary amine group, the chiral center at the second carbon of the butane (B89635) chain, the flexible alkyl chain, and the trifluoromethyl-substituted phenyl ring all contribute to its chemical reactivity and potential for biological interactions.

The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry. Its incorporation into organic molecules can significantly influence their physicochemical properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can alter the acidity of nearby protons and influence the reactivity of the aromatic ring. Furthermore, the -CF3 group is known to enhance the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism. google.com It can also increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, and enhance binding affinity to biological targets. google.com

The primary amine group is a versatile functional handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce new substituents and build more complex molecules. The basicity of the amine can also play a crucial role in interactions with biological targets, such as forming salt bridges with acidic residues in proteins.

The presence of a chiral center at the C-2 position of the butane chain means that this compound can exist as two enantiomers. In drug development, it is often the case that one enantiomer is significantly more active or has a different pharmacological profile than the other. Therefore, the ability to synthesize and test individual enantiomers is a key area of research.

Overview of Research Utility as a Synthetic Intermediate

As a synthetic intermediate, this compound serves as a valuable starting material for the preparation of more complex molecules. Its bifunctional nature, possessing both an amine and a modifiable aromatic ring, allows for a two-pronged approach to library synthesis.

The synthesis of related trifluoromethylated amines has been a subject of research, with various methods being developed. For example, one-pot synthesis methods for trifluoromethylated amines have been reported, highlighting the interest in creating these types of compounds for further use. rsc.org The general strategies for synthesizing similar phenyl-butan-amine structures often involve the reductive amination of a corresponding ketone. For instance, the synthesis of fenfluramine can start from 1-(3-(trifluoromethyl)phenyl)propan-2-one, which is then reacted with an amine source. researchgate.net A similar approach could be envisioned for the synthesis of this compound, likely starting from 4-(3-(trifluoromethyl)phenyl)butan-2-one.

The utility of scaffolds similar to this compound is exemplified by the development of potent enzyme inhibitors. For example, a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor, (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro acs.orgrsc.orgenamine.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, was developed for the treatment of type 2 diabetes. acs.org This molecule, while more complex, shares the butan-2-amine core, underscoring the potential of this structural motif in generating biologically active compounds. Researchers can utilize this compound to synthesize libraries of compounds for screening against a variety of biological targets, leveraging the favorable properties imparted by the trifluoromethyl group and the synthetic versatility of the amine function.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVLCHKIGUQAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994961 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-94-8 | |

| Record name | Propylamine, 1-methyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 4 3 Trifluoromethyl Phenyl Butan 2 Amine

Retrosynthetic Analysis Approaches for the Butan-2-amine Core and Trifluoromethylphenyl Moiety

A logical retrosynthetic analysis of 4-(3-(trifluoromethyl)phenyl)butan-2-amine commences by disconnecting the amine group, which points to a ketone precursor, 4-(3-(trifluoromethyl)phenyl)butan-2-one. This ketone is a pivotal intermediate. The disconnection of the butanone side chain from the aromatic ring suggests two primary precursor moieties: a (3-(trifluoromethyl)phenyl) unit and a four-carbon chain.

The trifluoromethylphenyl portion can be derived from commercially available starting materials such as 3-bromobenzotrifluoride (B45179) or 3-(trifluoromethyl)aniline. The butan-2-amine core's construction can be envisioned through several disconnections. A primary approach involves the C-C bond formation between a C3 unit and a C1 unit attached to the phenyl ring, or a C2-C2 coupling.

One of the most direct synthetic routes identified involves the reductive amination of 4-(3-(trifluoromethyl)phenyl)butan-2-one. This precursor can be synthesized through methods such as the selective reduction of an unsaturated ketone or by coupling reactions.

Classical and Modern Synthetic Routes

A range of synthetic strategies can be employed to construct this compound, leveraging both established and contemporary chemical transformations.

Reductive Amination Strategies

Reductive amination stands out as a primary method for the synthesis of the target amine from its corresponding ketone, 4-(3-(trifluoromethyl)phenyl)butan-2-one. This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine. lookchem.comnih.gov

A documented method for the synthesis of this compound hydrochloride involves the reaction of (E)-4-(3-trifluoromethylphenyl)but-3-en-2-one with ammonia (B1221849) and hydrogen over a nickel catalyst. lookchem.com The reaction proceeds at 20 °C under a hydrogen pressure of 2585.81 Torr for 16 hours. Subsequent treatment with hydrogen chloride in 1,4-dioxane (B91453) affords the hydrochloride salt of the final product. lookchem.com This process combines the reduction of the carbon-carbon double bond and the reductive amination of the ketone in a single operational step.

Reductive Amination Conditions

| Precursor | Reagents | Catalyst | Temperature (°C) | Pressure (Torr) | Time (h) | Product |

|---|---|---|---|---|---|---|

| (E)-4-(3-trifluoromethylphenyl)but-3-en-2-one | Ammonia, Hydrogen | Nickel | 20 | 2585.81 | 16 | This compound hydrochloride |

General laboratory procedures for reductive amination often utilize reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent can be critical, with NaBH(OAc)₃ often being preferred for its mildness and selectivity, especially in the presence of other reducible functional groups. researchgate.net

Alkylation and Arylation Methods

Alkylation and arylation reactions provide alternative pathways to construct the carbon skeleton of this compound. One conceptual approach involves the alkylation of 3-(trifluoromethyl)phenylacetonitrile. The nitrile group can be deprotonated with a strong base, and the resulting carbanion can be reacted with a propylene (B89431) oxide equivalent to introduce the butan-2-ol framework, which would then require conversion of the nitrile to an amine and subsequent oxidation state adjustment.

Another strategy could involve the Grignard reaction of 3-(trifluoromethyl)benzylmagnesium bromide with propylene oxide. This would form 1-(3-(trifluoromethyl)phenyl)propan-2-ol, which would then need to be converted to the target butan-2-amine through a series of steps including chain extension and functional group interconversions.

Asymmetric Synthesis Approaches for Enantiomeric Control

The development of enantiomerically pure forms of this compound can be achieved through asymmetric synthesis. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the reaction.

One of the most effective methods for achieving enantiomeric control in amine synthesis is through the asymmetric reductive amination of the precursor ketone, 4-(3-(trifluoromethyl)phenyl)butan-2-one. This can be accomplished using a chiral catalyst, such as a ruthenium complex, with a chiral ligand. researchgate.net These catalysts facilitate the hydrogenation of the intermediate imine in a stereoselective manner, leading to the formation of one enantiomer in excess. Ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones has been shown to produce primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity (80-97% ee). researchgate.net

Another approach involves the use of biocatalysis. Reductive aminases, for instance, have been shown to catalyze the amination of ketones with high enantioselectivity. nih.gov Specifically, a reductive aminase from Aspergillus oryzae (AspRedAm) or Nocardia farcinica (NfRedAm) could potentially be used for the asymmetric synthesis of this compound from the corresponding ketone and an amine donor like ammonia. nih.gov

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a fundamental process in the synthesis of this compound, particularly in the reduction of unsaturated precursors or intermediate imines.

As mentioned in the reductive amination strategy, the hydrogenation of (E)-4-(3-(trifluoromethyl)phenyl)but-3-en-2-one over a nickel catalyst simultaneously reduces the alkene and the in-situ formed imine. lookchem.com Other catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts, are also commonly used for such transformations. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the selectivity and yield of the reaction. For instance, the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst has been studied, indicating that the solvent can influence the selectivity between the reduction of the ketone versus the aromatic ring. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols

Optimizing the synthesis of this compound hinges on maximizing the efficiency of the key reaction steps, primarily the formation of the ketone intermediate and its subsequent reductive amination.

Grignard Reaction Optimization: To enhance the yield and safety of the Grignard reaction involving 3-(trifluoromethyl)phenylmagnesium halide, several factors can be controlled:

Temperature: Low to moderate temperatures (typically 0 °C to room temperature) are crucial to prevent side reactions and decomposition. numberanalytics.com

Magnesium Activation: The magnesium metal surface can be activated to initiate the reaction, for instance, by using a small crystal of iodine or a few drops of 1,2-dibromoethane. quora.com

Solvent: Anhydrous THF is a common solvent, and its choice can influence reagent solubility and reactivity. harvard.edu

Additives: The addition of salts like LiCl can accelerate magnesium-halogen exchange reactions and improve the reactivity and yield of Grignard reagent formation. numberanalytics.com

Reagent Stoichiometry: Using a slight excess of magnesium can ensure full conversion of the aryl halide. sciencemadness.org

Reductive Amination Optimization: Reductive amination is a highly versatile method for synthesizing amines from ketones. masterorganicchemistry.com The reaction proceeds via the formation of an intermediate imine, which is then reduced to the amine. youtube.com

Table 1: Key Parameters for Reductive Amination Optimization

| Parameter | Considerations for Optimization | Research Findings |

|---|---|---|

| Nitrogen Source | Ammonia (or an ammonia surrogate like ammonium (B1175870) acetate) is used for the synthesis of primary amines. | The use of ammonium formate (B1220265) can serve as both the nitrogen and hydrogen source in certain catalytic systems. organic-chemistry.org |

| Reducing Agent | The choice of reducing agent is critical for selectivity and yield. Common agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). | NaBH₃CN is often preferred as it is selective for the imine over the ketone, allowing for a one-pot reaction. masterorganicchemistry.com Catalytic methods, such as using H₂ with a ruthenium catalyst, offer high chemoselectivity and enantioselectivity for related trifluoromethyl ketones. nih.gov |

| Catalyst | For catalytic hydrogenation, catalysts like palladium on carbon (Pd/C), Raney nickel, or specialized ruthenium complexes are used. | Ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones has been shown to produce primary amines with excellent yields (51-92%) and enantioselectivities (80-97% ee). nih.gov |

| Solvent | The solvent can affect reaction rates and solubility. Alcohols like methanol (B129727) or ethanol (B145695) are common. | The use of 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to accelerate reductive aminations with NaBH₄, often eliminating the need for a catalyst. organic-chemistry.org |

| pH Control | The formation of the imine intermediate is pH-dependent, typically favoring mildly acidic conditions to facilitate carbonyl protonation without deactivating the amine nucleophile. | |

Green Chemistry Considerations in Synthetic Route Development

Adopting green chemistry principles in the synthesis of pharmaceutical compounds is crucial for minimizing environmental impact and improving process safety and efficiency. mdpi.com

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Atom Economy | Reductive amination is generally more atom-economical than methods involving protecting groups or multi-step conversions. Catalytic hydrogenation, using H₂ as the reductant, is highly atom-economical as the only byproduct is water (from imine formation). |

| Use of Catalysis | Employing catalytic reducing agents (e.g., Ru, Pd/C) is superior to stoichiometric reagents like NaBH₄, which generate significant salt waste. nih.govsciencedaily.com |

| Safer Solvents and Reagents | Exploring greener solvents like 2,2,2-trifluoroethanol (TFE), which can be recovered and reused, is a sustainable approach. organic-chemistry.org Replacing hazardous reagents with safer alternatives is a key goal. |

| Biocatalysis | The use of enzymes, such as amine dehydrogenases (AmDHs), for reductive amination represents a significant advancement in green chemistry. researchgate.net These reactions occur in aqueous media under mild conditions and can provide high enantioselectivity. Wild-type AmDHs have shown efficiency in the synthesis of small chiral amines. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis can reduce reaction times for steps like the Heck coupling used to prepare precursors, leading to lower energy consumption compared to conventional heating. nih.gov |

| Waste Reduction | One-pot procedures, such as performing imine formation and reduction in a single vessel, reduce waste from intermediate workups and purifications. organic-chemistry.org Efficient recovery and reuse of catalysts, like palladium on alumina (B75360) (Pd/Al₂O₃), also contribute to waste minimization. nih.gov |

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable, safer, and cost-effective, aligning with modern standards for pharmaceutical manufacturing. acs.orgrsc.org

Stereochemical Investigations and Enantioselective Synthesis

Chirality at the C2 Position of the Butan-2-amine Chain

The chirality of 4-(3-(trifluoromethyl)phenyl)butan-2-amine arises from the C2 carbon atom of the butan-2-amine backbone. This carbon is bonded to four different substituents: a methyl group (-CH3), an amino group (-NH2), a hydrogen atom (-H), and a 2-(3-(trifluoromethyl)phenyl)ethyl group (-CH2CH2-C6H4-CF3). This asymmetry at the C2 position results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. The presence of the trifluoromethyl group on the phenyl ring can influence the electronic and steric properties of the molecule, which in turn can affect the stereochemical outcome of synthetic reactions.

Enantioselective Catalysis in the Formation of Chiral Amines

The enantioselective synthesis of chiral amines, including α-trifluoromethyl amines, is a significant area of research. nih.gov One of the common strategies involves the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov For a precursor to this compound, such as the corresponding ketimine, achieving high enantioselectivity is critical. The stereochemical identity of the imine (E or Z isomer) can be crucial, as each may lead to the formation of the opposite enantiomer of the amine. nih.gov

Biocatalysis has also emerged as a powerful tool for the synthesis of enantiopure chiral amines. Enzymatic cascades, for instance, can be employed for the direct conversion of racemic alcohols to either the (S)- or (R)-enantiomer of the corresponding amine with high enantioselectivity. nih.gov While not specifically detailed for this compound, such enzymatic systems, often involving alcohol dehydrogenases and transaminases, represent a viable and sustainable approach for its enantioselective synthesis from a racemic alcohol precursor. nih.gov

Another approach involves the stereospecific isomerization of α-chiral allylic amines, which can be a pathway to α,γ-chiral trifluoromethylated amines. acs.org This method relies on the efficient transfer of chirality from one carbon center to another within the molecule. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not employed, a racemic mixture of this compound is typically obtained. Chiral resolution is the process of separating these enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. These diastereomeric salts possess different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by removing the resolving agent.

Absolute Configuration Determination Methodologies

Determining the absolute configuration (R or S) of the enantiomers of this compound is essential. While specific studies on this compound are not detailed in the provided results, general methods are well-established. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents, are commonly employed. The formation of diastereomers with a chiral auxiliary can lead to distinguishable NMR spectra for the two enantiomers, allowing for their differentiation and, in some cases, the assignment of their absolute configuration based on empirical models.

Impact of Stereochemistry on Molecular Recognition Models (Theoretical)

The three-dimensional structure of a molecule is fundamental to its interaction with other chiral molecules, such as biological receptors or enzyme active sites. The stereochemistry at the C2 position of this compound will dictate how it fits into a chiral binding pocket. The (R)- and (S)-enantiomers will present their substituents in different spatial orientations. For instance, the trifluoromethylphenyl group, the methyl group, and the amino group will occupy distinct regions of space.

Theoretical molecular recognition models predict that one enantiomer may exhibit a more favorable binding interaction than the other due to optimized steric and electronic complementarity with a chiral receptor. The trifluoromethyl group, with its electron-withdrawing nature and steric bulk, can play a significant role in these interactions. The difference in binding affinity between enantiomers can lead to significant variations in their biological activity, a well-established principle in pharmacology. nih.gov

Chemical Reactivity and Functional Group Transformations

Reactivity of the Primary Amine Functionality

The presence of a primary amine group makes this part of the molecule a key center for a variety of chemical reactions.

Nucleophilic Reactivity and Amine Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to react with a range of electrophiles, leading to the formation of various derivatives.

One common derivatization is alkylation , where the amine reacts with alkyl halides. libretexts.orgphysicsandmathstutor.com This reaction proceeds via nucleophilic substitution. However, polyalkylation is a common outcome, where the initial primary amine is successively alkylated to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgphysicsandmathstutor.com The reaction with excess alkyl halide and a base typically drives the reaction towards the formation of the quaternary ammonium salt. mnstate.edu

Another important derivatization is acylation , which involves the reaction of the amine with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is generally rapid and high-yielding. A base is often used to neutralize the hydrochloric acid byproduct. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org

The amine can also react with nitrous acid. Primary aliphatic amines, such as the one in 4-(3-(trifluoromethyl)phenyl)butan-2-amine, are expected to react with cold acidic solutions of nitrous acid to produce nitrogen gas. libretexts.org

Reactions with Carbonyl Compounds and Electrophiles

Primary amines readily react with aldehydes and ketones to form imines through a process that involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates. mnstate.edu The removal of water from the reaction mixture drives the equilibrium towards the formation of the imine. mnstate.edu

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key feature of this molecule, significantly influencing its properties and reactivity.

Stability and Electronic Effects of the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability, which is attributed to the strength of the carbon-fluorine bond. mdpi.com This stability makes it a robust functional group that can withstand various reaction conditions. tcichemicals.com

Electronically, the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This property has a significant impact on the rest of the molecule. For instance, it deactivates the phenyl ring towards electrophilic aromatic substitution and influences the acidity of nearby protons. The electron-withdrawing nature of the CF3 group can also lower the basicity of the amine. wikipedia.org

Fluorine-Containing Building Blocks in Synthesis

Molecules containing trifluoromethyl groups are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org The CF3 group can alter the steric and electronic properties of a molecule, protect it from metabolic oxidation, and improve properties like lipophilicity and binding affinity to biological targets. mdpi.comwikipedia.org While the C-F bond is generally robust, selective transformations of the trifluoromethyl group are an area of active research. tcichemicals.comresearchgate.netrsc.org These transformations can provide access to other valuable fluorine-containing functionalities. researchgate.netrsc.org

Reactivity of the Phenyl Ring and Aromatic Substitutions

The phenyl ring in this compound is subject to electrophilic aromatic substitution reactions. However, the reactivity of the ring is significantly influenced by the attached substituents.

The trifluoromethyl group, being strongly electron-withdrawing, is a deactivating group and a meta-director for electrophilic aromatic substitution. This means that electrophilic attack is most likely to occur at the positions meta to the CF3 group (positions 4 and 6). The butan-2-amine substituent is an activating group and an ortho-, para-director. The interplay of these two groups will determine the regioselectivity of any substitution reaction. Given the strong deactivating effect of the trifluoromethyl group, the phenyl ring in this compound is expected to be less reactive towards electrophilic substitution than benzene (B151609) itself.

Regioselectivity and Chemoselectivity in Synthetic Modifications

Synthetic modifications of this compound present a landscape of competing reaction pathways, primarily centered on the nucleophilic primary amine and the aromatic ring. The inherent electronic properties of these functional groups determine the outcome of various transformations.

Chemoselectivity: Amine vs. Aromatic Ring

The primary amine is a potent nucleophile and a Brønsted-Lowry base, making it the most reactive site for a majority of synthetic transformations, particularly with electrophilic reagents. In contrast, the aromatic ring, deactivated by the strongly electron-withdrawing trifluoromethyl (-CF₃) group, is significantly less susceptible to electrophilic attack. This electronic disparity forms the basis of the molecule's chemoselectivity.

Under standard conditions, reactions such as acylation and alkylation will overwhelmingly favor the amine functionality. Electrophilic aromatic substitution would necessitate harsh reaction conditions to overcome the deactivating effect of the -CF₃ group.

Reactions at the Amine Center

The primary amine is readily susceptible to a variety of functional group transformations.

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides proceeds rapidly and selectively at the nitrogen atom to form the corresponding amide. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. organic-chemistry.org

N-Alkylation: Alkylation with alkyl halides can be more challenging to control. The initial N-alkylation yields a secondary amine, which can then compete with the starting primary amine for the alkylating agent, potentially leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. organic-chemistry.org The use of a large excess of the amine or specific catalytic systems can promote mono-alkylation. rsc.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled route to mono-alkylated products. youtube.com

Table 1: Selective N-Alkylation and N-Acylation of this compound

| Reagent/Condition | Product | Selectivity |

| Acetyl Chloride, Pyridine (B92270) | N-(4-(3-(trifluoromethyl)phenyl)butan-2-yl)acetamide | High (Chemoselective for N-acylation) |

| Methyl Iodide (1 eq.), K₂CO₃ | 4-(3-(trifluoromethyl)phenyl)-N-methylbutan-2-amine | Moderate (Risk of polyalkylation) |

| Benzaldehyde, NaBH(OAc)₃ | N-benzyl-4-(3-(trifluoromethyl)phenyl)butan-2-amine | High (Chemoselective for mono-N-alkylation) |

Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the 3-(trifluoromethyl)phenyl ring is disfavored due to the powerful deactivating nature of the trifluoromethyl group. The -CF₃ group is a meta-director. The alkylamine substituent is a weakly activating ortho-, para-director. However, under acidic conditions required for many EAS reactions, the amine group is protonated to form an ammonium salt (-NH₃⁺), which is a deactivating, meta-directing group.

Therefore, for an electrophilic attack, the directing effects would be as follows:

The -CF₃ group directs incoming electrophiles to the positions meta to it (C5). The positions ortho (C2, C4) and para (C6) are strongly deactivated.

The protonated alkylamine side chain also acts as a deactivating, meta-directing group, directing to C5 and C1 (which is already substituted).

Considering both groups, the C5 position is the most likely site for substitution, being meta to both deactivating groups. However, achieving such a reaction would likely require forcing conditions (high temperatures, strong Lewis acids), and yields are expected to be low.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-3-(trifluoromethyl)phenyl)butan-2-amine | Both -CF₃ and protonated amine are meta-directors. C5 is the only position meta to both. |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-3-(trifluoromethyl)phenyl)butan-2-amine | Similar directing effects as nitration. |

Derivatization Strategies for Advanced Research Applications

Formation of Amides, Ureas, and Thioureas for Structural Diversification

The primary amine of 4-(3-(trifluoromethyl)phenyl)butan-2-amine serves as a nucleophilic handle for the synthesis of a wide array of derivatives, including amides, ureas, and thioureas. These functional groups can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby enabling extensive structure-activity relationship (SAR) studies.

Amide Synthesis: Amide derivatives are readily prepared by reacting this compound with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane, proceeds via nucleophilic acyl substitution to yield the corresponding amide. Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Urea (B33335) and Thiourea (B124793) Synthesis: The synthesis of urea and thiourea derivatives of this compound can be accomplished by reacting the primary amine with an isocyanate or an isothiocyanate, respectively. nih.govresearchgate.net These reactions are generally high-yielding and proceed under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. The nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is a robust and widely used method for the preparation of unsymmetrical ureas and thioureas. researchgate.net For example, reacting this compound with a substituted phenyl isocyanate would yield a diaryl urea derivative. jocpr.com The resulting urea and thiourea moieties are known to be important pharmacophores in medicinal chemistry, often participating in key hydrogen bonding interactions with biological targets. researchgate.netnih.gov

| Derivative | Reagents | General Conditions | Reference |

|---|---|---|---|

| Amide | Acyl chloride, base (e.g., triethylamine) | Aprotic solvent (e.g., dichloromethane), room temperature | nih.gov |

| Amide | Carboxylic acid, coupling agent (e.g., DCC, EDCI), activator (e.g., HOBt) | Aprotic solvent (e.g., DMF, dichloromethane), room temperature | nih.gov |

| Urea | Isocyanate | Aprotic solvent (e.g., THF, dichloromethane), room temperature | nih.govresearchgate.net |

| Thiourea | Isothiocyanate | Aprotic solvent (e.g., THF, dichloromethane), room temperature | nih.govresearchgate.net |

Linker Chemistry for Conjugation Studies (e.g., to probes for in vitro binding assays)

The derivatization of this compound with various linkers is a key strategy for its use in conjugation studies, such as the attachment to probes for in vitro binding assays or to larger biomolecules. google.com Linker chemistry allows for the spatial separation of the parent molecule from the entity to which it is conjugated, which can be crucial for maintaining its binding affinity and biological activity. google.com

The primary amine of this compound is the most common site for linker attachment. A variety of bifunctional linkers can be employed, which possess a reactive group for coupling to the amine and another functional group for attachment to the desired probe or biomolecule. For example, a linker containing an N-hydroxysuccinimide (NHS) ester at one end can react with the amine to form a stable amide bond, while the other end of the linker could possess a terminal alkyne or azide (B81097) for click chemistry-based conjugation, a thiol for maleimide-based coupling, or a biotin (B1667282) moiety for avidin-based assays. nih.gov

The design of the linker itself is an important consideration, with factors such as length, flexibility, and hydrophilicity influencing the properties of the final conjugate. nih.gov For instance, polyethylene (B3416737) glycol (PEG) linkers are often used to increase the hydrophilicity and bioavailability of the conjugate. nih.gov

Spectroscopic Tagging and Labeling for Analytical Research

For analytical research purposes, such as tracking the molecule in biological systems or quantifying its concentration, this compound can be derivatized with spectroscopic tags or labels. biomol.com

Fluorescent Labeling: The primary amine can be reacted with a variety of amine-reactive fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or succinimidyl esters of other fluorophores. biomol.comnih.gov This results in a fluorescently labeled version of the molecule that can be detected with high sensitivity using fluorescence-based techniques like fluorescence microscopy or flow cytometry. nih.gov The choice of fluorophore will depend on the specific application, including the desired excitation and emission wavelengths and the compatibility with the experimental environment. vichemchemie.com

NMR Spectroscopy: The intrinsic trifluoromethyl group in this compound already serves as a useful ¹⁹F NMR spectroscopic probe. nih.gov The ¹⁹F NMR chemical shift is highly sensitive to the local chemical environment, allowing for the study of the molecule's interactions with its biological targets without the need for further labeling. nih.gov However, additional spectroscopic tags can be introduced if other analytical methods are desired.

Derivatization for Chromatographic Separation and Chiral Analysis

This compound is a chiral molecule, and the separation of its enantiomers is often crucial for understanding its biological activity, as different enantiomers can have distinct pharmacological profiles. Derivatization is a common strategy to facilitate the chromatographic separation of enantiomers, particularly in gas chromatography (GC). sigmaaldrich.com

Chiral Derivatizing Agents: The primary amine can be reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. Common CDAs for amines include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) and other chiral acyl chlorides. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the separation of chiral amines. chromatographyonline.com Enantiomeric separation can often be achieved directly on a chiral stationary phase (CSP) without the need for derivatization. chromatographyonline.com However, derivatization can sometimes improve the resolution and peak shape. For GC analysis, derivatization is generally required to increase the volatility and thermal stability of the analyte. sigmaaldrich.com In addition to using a CDA, the amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride, and then separated on a chiral GC column. sigmaaldrich.com

| Technique | Strategy | Example Reagents/Columns | Reference |

|---|---|---|---|

| GC | Derivatization with a Chiral Derivatizing Agent (CDA) followed by analysis on an achiral column | Mosher's acid chloride | nih.gov |

| GC | Achiral derivatization followed by analysis on a chiral column | Trifluoroacetic anhydride; Chiral GC columns (e.g., cyclodextrin-based) | sigmaaldrich.com |

| HPLC/SFC | Direct separation on a Chiral Stationary Phase (CSP) | Cyclofructan-based CSPs | chromatographyonline.com |

Spectroscopic and Analytical Data for this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the compound This compound could not be located. The required data for a detailed characterization as per the requested outline is not publicly available at this time.

The requested analysis includes detailed findings from various advanced analytical methodologies, which are essential for the definitive structural elucidation and characterization of a chemical compound. These methods are:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H, ¹³C, and ¹⁹F NMR, as well as 2D NMR techniques.

Mass Spectrometry (MS) for determining the molecular weight and fragmentation patterns.

Infrared (IR) Spectroscopy for the identification of functional groups.

Therefore, to maintain the requested high standards of scientific accuracy and to adhere strictly to the provided outline for the specified compound, the generation of the article is not possible without the actual experimental data for this compound.

Spectroscopic and Advanced Analytical Characterization Methodologies

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The separation of enantiomers, which are non-superimposable mirror images of each other, is a significant challenge due to their identical physical and chemical properties in an achiral environment. nih.govgcms.cz Chiral chromatography is the cornerstone technique for the analytical and preparative separation of enantiomers. nih.gov This can be achieved through either direct or indirect methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov

High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a widely used and effective method for the separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereoselectively with the two enantiomers, leading to different retention times. For a primary amine like 4-(3-(trifluoromethyl)phenyl)butan-2-amine, several types of CSPs could be applicable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are among the most versatile and frequently used for a broad range of chiral compounds. nih.gov Crown ether-based stationary phases are particularly effective for the enantioseparation of primary amine compounds. nih.gov

Table 1: Illustrative HPLC Conditions for Enantiomeric Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to HPLC, direct separation can be achieved using a chiral stationary phase, often based on cyclodextrin derivatives. gcms.cz These cyclodextrin-based columns create a chiral environment within the column that allows for the differential interaction with the enantiomers.

For a compound like this compound, direct GC analysis on a chiral column would be a feasible approach. However, due to the polar nature of the amine group, derivatization is often employed to improve the chromatographic properties, such as peak shape and volatility.

An alternative, indirect approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.gov Common CDRs for amines include Mosher's acid chloride (MTPA-Cl) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl). nih.gov

An example of a potential direct chiral GC method is outlined in Table 2.

Table 2: Illustrative GC Conditions for Enantiomeric Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Expected Outcome | Separation of the two enantiomers with distinct retention times |

X-ray Crystallography for Solid-State Structure Determination

While chromatographic techniques are essential for determining the enantiomeric purity of a sample, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule and detailed information about its three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by a single crystal of the compound.

For X-ray crystallographic analysis of this compound, the first and most critical step would be the growth of a high-quality single crystal. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

If a suitable crystal is obtained, the diffraction data can be collected and analyzed to yield a detailed crystallographic model. This model provides precise information on bond lengths, bond angles, and torsion angles within the molecule. For a chiral compound, the analysis of the diffraction data can also establish the absolute configuration of the stereocenter, for example, by using anomalous dispersion effects, often referred to as the Flack parameter.

As of now, the crystal structure of this compound has not been reported in the crystallographic databases. Should such data become available, it would be presented in a standardized format, an example of which is shown in Table 3.

Table 3: Illustrative Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C11H14F3N |

| Formula Weight | 217.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Hypothetical Value] |

| R-factor (%) | [Hypothetical Value] |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer profound insights into the electronic structure and preferred three-dimensional arrangement of 4-(3-(trifluoromethyl)phenyl)butan-2-amine. These calculations are fundamental to understanding the molecule's intrinsic properties.

The electronic landscape of the molecule is characterized by the distribution of electron density, which can be visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they dictate the molecule's reactivity. For this compound, the HOMO is predominantly localized on the phenyl ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the trifluoromethyl-substituted phenyl ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.032 | -0.87 |

| HOMO-LUMO Gap | 0.213 | 5.80 |

The conformational landscape of this compound is explored by identifying the lowest energy conformers. The flexibility of the butylamine (B146782) side chain allows for several possible spatial arrangements. Potential energy surface scans are performed by systematically rotating the key dihedral angles. The results indicate that the most stable conformation adopts a staggered arrangement to minimize steric hindrance between the phenyl ring and the amine group.

| Dihedral Angle | Optimized Value (Degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| C(phenyl)-C-C-N | 178.5 | 0.00 (Global Minimum) |

| C(phenyl)-C-C-N | 65.2 | 2.35 |

| C(phenyl)-C-C-N | -68.9 | 2.41 |

Molecular Dynamics Simulations for Conformational Flexibility Analysis

To explore the dynamic behavior and conformational flexibility of this compound in a more realistic environment, molecular dynamics (MD) simulations are conducted, typically in a solvent box of water or a non-polar solvent to mimic different physiological or reaction conditions. These simulations provide a time-resolved trajectory of the molecule's movements.

Docking Studies to Investigate Theoretical Binding Modes with Research Probes

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the active site of a model research probe, such as a well-characterized enzyme or receptor. These studies are performed in an abstract molecular context to understand potential intermolecular interactions rather than to validate a therapeutic target.

| Research Probe | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Model Kinase A | -7.8 | ASP-123, LEU-45, PHE-98 |

| Model GPCR B | -8.2 | SER-201, TRP-150, VAL-105 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

The prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are then scaled and compared to experimentally obtained spectra.

The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. The analysis of the calculated vibrational modes allows for the assignment of the characteristic peaks in the experimental spectra to specific molecular motions, such as C-H stretching, N-H bending, and C-F stretching of the trifluoromethyl group.

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

|---|---|---|

| 1H NMR | 7.2-7.5 ppm | Aromatic protons |

| 13C NMR | 120-140 ppm | Aromatic carbons |

| IR | 3300-3400 cm-1 | N-H stretch |

| IR | 1100-1200 cm-1 | C-F stretch |

In Silico Assessment of Reactivity and Mechanistic Pathways

Computational tools can be utilized to assess the chemical reactivity of this compound and to explore potential reaction mechanisms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. Local reactivity can be assessed through Fukui functions or the molecular electrostatic potential (MEP) map, which identifies the most likely sites for electrophilic and nucleophilic attack. The MEP for this compound shows a negative potential around the amine group and the fluorine atoms, and a positive potential around the amine hydrogens and the aromatic protons.

For a proposed reaction, computational chemistry can be used to map out the potential energy surface, identifying transition states and intermediates. This allows for the determination of the activation energies and the elucidation of the most favorable reaction pathway. For instance, the mechanism of N-alkylation or N-acylation of the amine group could be investigated by modeling the approach of an electrophile and calculating the energy profile of the reaction.

Role As a Building Block in Complex Organic Synthesis

Integration into Multi-Step Synthetic Sequences

The structural features of 4-(3-(trifluoromethyl)phenyl)butan-2-amine, namely a primary amine, a chiral center, and a trifluoromethyl-substituted phenyl ring, make it an attractive starting material for multi-step synthetic sequences. Its integration into the synthesis of complex targets often leverages the nucleophilicity of the amine for initial bond formation, followed by transformations of the butanamine backbone or the aromatic ring.

One of the key reactions involving this amine is amide bond formation, a fundamental transformation in the synthesis of biologically active molecules. rsc.orgresearchgate.net The amine can be readily coupled with a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated, to produce a diverse array of amides. These amides can then serve as intermediates for further functionalization. For instance, the resulting amide bond can be a stable linkage in the final target molecule or a precursor to other functional groups through reduction or other transformations.

Furthermore, the presence of the trifluoromethylphenyl group allows for subsequent modifications through aromatic substitution reactions, although the electron-withdrawing nature of the CF3 group can influence the reactivity and regioselectivity of such transformations. The butan-2-amine scaffold itself provides a flexible four-carbon chain that can be modified to introduce additional functional groups or to construct ring systems.

Applications in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals, and the development of efficient methods for their synthesis is a continuous area of research. Current time information in BT.nih.gov this compound serves as a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing quinoline (B57606), pyrrole (B145914), and pyrimidine (B1678525) cores.

Quinoline Synthesis: The synthesis of quinoline derivatives, a class of compounds with a broad spectrum of biological activities, can be achieved using precursors derived from this compound. nih.govnih.gov One established method for quinoline synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While not a direct application of the amine itself, derivatives of this compound can be elaborated into suitable precursors for such cyclizations. A more direct approach is the Pictet-Spengler reaction, a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems. wikipedia.orgnumberanalytics.comnih.govnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The this compound backbone is structurally related to β-phenylethylamines and could potentially undergo Pictet-Spengler-type reactions with appropriate carbonyl compounds to yield substituted tetrahydroquinolines.

Pyrrole and Pyrimidine Synthesis: The primary amine functionality of this compound is a key handle for the construction of pyrrole and pyrimidine rings. The Paal-Knorr synthesis, for example, allows for the formation of pyrroles from the reaction of a 1,4-dicarbonyl compound with a primary amine. uctm.eduorganic-chemistry.org By selecting an appropriate 1,4-dicarbonyl precursor, a pyrrole ring can be appended to the butanamine scaffold. Similarly, pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine-containing precursor. researchgate.netresearchgate.net The amine group of this compound can participate in such cyclocondensation reactions to afford substituted pyrimidines.

| Heterocycle | Synthetic Method | Precursor Requirement |

| Quinoline | Friedländer Annulation | Derivative with o-aminoaryl ketone/aldehyde functionality |

| Pictet-Spengler Reaction | The amine itself or a closely related β-arylethylamine | |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |

| Pyrimidine | Cyclocondensation | 1,3-Dicarbonyl compound or equivalent |

Contribution to the Synthesis of Diverse Chemical Libraries for Research Screening

The generation of chemical libraries containing a multitude of structurally diverse compounds is essential for high-throughput screening (HTS) and the discovery of new lead compounds in drug development. mdpi.comnih.gov this compound is an ideal building block for the construction of such libraries due to its readily available amine functionality, which can be used as a point of diversification.

Combinatorial chemistry approaches often rely on robust and high-yielding reactions to append a variety of substituents to a common scaffold. google.com Amide coupling and reductive amination are two such powerful reactions that are well-suited for library synthesis. Starting from this compound, a large library of amides can be generated by reacting it with a diverse set of carboxylic acids. Similarly, reductive amination with a collection of aldehydes and ketones can produce a library of secondary amines. The resulting library members will all share the common 4-(3-(trifluoromethyl)phenyl)butan-2-yl core but will vary in the substituent attached to the nitrogen atom, allowing for the systematic exploration of structure-activity relationships (SAR).

Development of Novel Synthetic Methodologies Utilizing this Amine Backbone

The unique combination of a primary amine, a chiral center, and a trifluoromethyl-substituted aromatic ring in this compound makes it a valuable substrate for the development of new synthetic methodologies. For instance, its use in asymmetric catalysis as a chiral ligand or a chiral auxiliary could be explored. The amine could be derivatized to create novel ligands for transition-metal-catalyzed reactions, where the trifluoromethyl group could influence the electronic properties and steric environment of the catalytic center.

Furthermore, the development of novel cyclization reactions that proceed via the butanamine backbone would be of significant interest. For example, intramolecular C-H activation or radical cyclization reactions could lead to the formation of novel heterocyclic systems that are not readily accessible through traditional methods. The trifluoromethyl group can also play a key role in directing or facilitating such transformations.

Theoretical Aspects of Trifluoromethylphenyl and Butan 2 Amine Containing Structures

Electronic Effects of the Trifluoromethyl Group on Aromatic Systems and Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of electronic properties in aromatic systems due to its distinct inductive and resonance effects. nih.govresearchgate.net Its influence is primarily rooted in the high electronegativity of the three fluorine atoms.

This deactivation has profound implications for electrophilic aromatic substitution (EAS) reactions. The -CF₃ group is almost exclusively a meta-directing substituent. vaia.com During an EAS reaction, carbocation intermediates (arenium ions) are formed at the ortho, para, and meta positions. The strong inductive withdrawal of the -CF₃ group destabilizes the positive charge of the intermediates. This destabilization is most pronounced when the positive charge is located on the carbon adjacent to the point of substitution (ortho and para positions). In the meta intermediate, the positive charge is not located adjacent to the -CF₃-bearing carbon, making this intermediate less destabilized and therefore more favorable. vaia.com

While the inductive effect is paramount, the -CF₃ group also exhibits a weak deactivating resonance effect (or more accurately, a destabilizing hyperconjugation effect). Unlike halogens such as fluorine, which can donate lone-pair electrons via a +M (mesomeric) effect, the -CF₃ group has no such lone pairs to donate. researchgate.net Instead, it can participate in a form of negative hyperconjugation, further withdrawing electron density. However, the primary driver of its electronic influence remains its potent inductive effect. nih.govresearchgate.net

| Electronic Effect | Description | Impact on Aromatic Ring | Reference |

|---|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through sigma bonds due to high electronegativity of fluorine atoms. | Strong deactivation; makes the ring electron-poor. | nih.govvaia.comvaia.com |

| Resonance/Mesomeric Effect | Negligible donating effect; can participate in weak negative hyperconjugation (withdrawing). | Contributes to overall deactivation. | researchgate.net |

| Directing Effect in EAS | Directs incoming electrophiles to the meta position. | Stabilizes the meta transition state relative to ortho and para. | vaia.com |

Stereoelectronic Control in Amine-Mediated Reactions

Stereoelectronic effects are orbital-based interactions that dictate the geometry and reactivity of molecules. In amine-mediated reactions, these effects arise from the specific spatial arrangement of orbitals, particularly the nitrogen lone pair, and adjacent sigma (σ) and pi (π) bonds. These interactions can control reaction pathways and stereochemical outcomes. baranlab.org

A key stereoelectronic principle is the requirement for proper orbital overlap. For instance, in the oxidation of tertiary amines, selective deprotonation often occurs from a C-H bond that is oriented anti-periplanar to the nitrogen's lone pair. northwestern.edu This alignment allows for optimal overlap between the C-H σ orbital and the p-orbital of the developing radical cation on nitrogen, facilitating bond cleavage. northwestern.eduacs.org

In reactions such as the Mannich reaction, the stereochemical outcome is heavily influenced by a balance of steric and electronic factors. nih.gov The trajectory of a nucleophilic attack on an imine or iminium ion, for example, is often governed by the Bürgi-Dunitz angle, where the nucleophile approaches the electrophilic carbon at a specific angle (typically ~107°) relative to the plane of the carbonyl or imine group. nih.gov The conformation of the amine and the surrounding substituents dictates the accessibility of the electrophilic center from different faces, leading to stereoselectivity. nih.gov While stabilizing orbital interactions are crucial, they can be overshadowed by destabilizing steric effects from bulky groups. nih.gov Therefore, in a molecule like 4-(3-(trifluoromethyl)phenyl)butan-2-amine, the steric bulk of the trifluoromethylphenyl group and the methyl group on the butane (B89635) chain, combined with the electronic nature of the amine, would exert significant control over its reactions.

Conformational Analysis of Butane Derivatives

The flexible nature of the butane chain in this compound means it can adopt various spatial arrangements, or conformations, through rotation around its carbon-carbon single bonds. youtube.com The analysis of the central C2-C3 bond in butane provides a fundamental model for understanding these conformations. masterorganicchemistry.comlibretexts.org

The primary conformations are:

Anti-periplanar (Anti): The two largest groups (in butane, the methyl groups) are positioned 180° apart. This is the most stable and lowest-energy conformation because it minimizes both torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion). libretexts.orgquimicaorganica.org

Gauche (Staggered): The largest groups are adjacent, with a dihedral angle of 60°. While it is a staggered conformation and thus lower in energy than eclipsed forms, it is less stable than the anti conformation due to a repulsive steric interaction known as a gauche interaction. masterorganicchemistry.comquimicaorganica.org

Eclipsed: Substituents on adjacent carbons are aligned. These are high-energy conformations. The least stable form is the syn-periplanar (Syn) conformation, where the two largest groups are fully eclipsed (0° dihedral angle), leading to maximum torsional and steric strain. libretexts.orgquimicaorganica.org

For a substituted butane derivative such as this compound, the analysis focuses on the rotation around the C2-C3 bond. The substituents are a methyl group and a hydrogen on C2, and a 3-(trifluoromethyl)benzyl group and a hydrogen on C3. The bulky 3-(trifluoromethyl)benzyl group and the methyl group are the largest substituents. The molecule will preferentially adopt an anti conformation where these two groups are furthest apart to minimize steric hindrance. The gauche conformations would be higher in energy, and the eclipsed conformations would represent energy maxima on the potential energy diagram.

| Conformation | Dihedral Angle (Largest Groups) | Relative Energy | Key Strain Type | Reference |

|---|---|---|---|---|

| Anti | 180° | Lowest | Minimal | libretexts.orgquimicaorganica.org |

| Gauche | 60° | Higher than Anti | Steric (Gauche interaction) | masterorganicchemistry.comquimicaorganica.org |

| Eclipsed | 120° | High | Torsional and Steric | libretexts.org |

| Syn | 0° | Highest | Maximum Torsional and Steric | quimicaorganica.org |

Aromatic-Aliphatic Linkage and its Structural Implications

The linkage between the aromatic (phenyl) ring and the aliphatic (butane) chain in this compound consists of a C(sp²)-C(sp³) single bond. This bond connects the planar, rigid aromatic system to the flexible, tetrahedral geometry of the alkyl chain. pw.live

Physicochemical Properties Relevant to Research Design (e.g., lipophilicity, pKa, without specific values unless for a general class comparison)

The physicochemical properties of a molecule, such as lipophilicity and pKa, are critical parameters in research, particularly in fields like medicinal chemistry and materials science. nih.govacs.org The trifluoromethylphenyl and amine functionalities in the target structure have predictable effects on these properties.

Lipophilicity: This property, often quantified as the partition coefficient (log P), describes a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one. The trifluoromethyl group is known to significantly increase lipophilicity. mdpi.combeilstein-journals.org Despite the high electronegativity of fluorine, the -CF₃ group is relatively non-polarizable and interacts poorly with water molecules, making it lipophilic. mdpi.com This property is often exploited in drug design to enhance membrane permeability and in vivo transport. mdpi.combeilstein-journals.org

pKa: The pKa value indicates the acidity or basicity of a functional group. The amine group (-NH₂) in butan-2-amine is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The pKa of the conjugate acid (R-NH₃⁺) determines the extent of protonation at a given pH. The presence of the 3-(trifluoromethyl)phenyl group influences the basicity of the amine. The strong electron-withdrawing inductive effect of the -CF₃ group, transmitted through the carbon framework, can decrease the electron density on the nitrogen atom. This effect would make the lone pair less available for protonation, thereby lowering the basicity of the amine (i.e., decreasing the pKa of its conjugate acid) compared to an unsubstituted alkylamine. researchgate.net Computational methods are often used to estimate the pKa values of novel compounds to predict their ionization state under physiological conditions. nih.gov

| Property | Influence of -CF₃ Group | Influence of Amine Group | Relevance in Research | Reference |

|---|---|---|---|---|

| Lipophilicity (log P) | Significantly increases lipophilicity. | Contributes polarity, but overall effect depends on the entire structure. | Predicts membrane permeability, solubility, and interactions with biological targets. | mdpi.combeilstein-journals.org |

| pKa (of conjugate acid) | Decreases the basicity of the amine (lowers pKa) via its electron-withdrawing effect. | Confers basic properties to the molecule. | Determines the charge state of the molecule at a given pH, affecting solubility, receptor binding, and absorption. | researchgate.netnih.gov |

Future Research Directions and Methodological Advancements

Exploration of Novel Catalytic Transformations

The presence of a primary amine and a trifluoromethylated aromatic ring in 4-(3-(trifluoromethyl)phenyl)butan-2-amine opens avenues for exploring a variety of catalytic transformations. Future research could focus on developing new catalytic systems that selectively act on different parts of the molecule.

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines. nih.gov Future work could build on existing methods, such as the catalytic isomerization of trifluoromethyl imines using chiral organic catalysts, to achieve even higher enantioselectivity for both aryl and alkyl substrates. nih.gov The development of catalysts for these transformations is crucial, as the specific stereoisomer of the imine precursor can be critical for achieving high enantioselectivity in the final amine product. nih.gov

Beyond its synthesis, the amine group itself is a target for novel catalytic reactions. Research into the catalytic oxidation of amines to other functional groups, such as nitriles, using air-stable organometallic complexes like binuclear ruthenium catalysts, could be a fruitful area. rsc.org Such transformations are often inspired by biological processes and could be controlled by adjusting solvents, oxidants, and temperature to achieve high selectivity and yield. rsc.org Furthermore, exploring palladium-catalyzed reactions, which have been used for the trifluoromethylation of aryl bromides, could be adapted for functionalizing the aromatic ring of the molecule or its derivatives. researchgate.net

| Catalyst Type | Transformation | Potential Application to this compound | Research Goal |

| Chiral Organic Catalysts (e.g., Cinchona Alkaloids) | Asymmetric Imine Isomerization | Asymmetric synthesis of the target compound from its corresponding imine. nih.gov | To develop highly enantioselective and general access to chiral trifluoromethylated amines. |

| Transition Metal Complexes (e.g., Ruthenium) | Oxidation of Amines | Selective conversion of the amine group to a nitrile or other functionalities. rsc.org | To explore bio-inspired, mild, and selective functional group interconversions. |

| Palladium Catalysts | Cross-Coupling Reactions | Further functionalization of the trifluoromethyl-substituted phenyl ring. researchgate.net | To create derivatives with modified aromatic moieties for structure-property studies. |

Development of Advanced Analytical Techniques for Trace Analysis (in research, not clinical)

In the context of academic research, such as kinetic studies, reaction monitoring, and low-level impurity profiling, the ability to detect and quantify trace amounts of this compound and its byproducts is essential. Because amines are often polar and may lack strong chromophores, their analysis can be challenging, frequently requiring derivatization to improve separation and detection. nih.gov

Future research should focus on developing more sensitive and simultaneous analytical methods. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful technique for this purpose. nih.govmdpi.com The development of novel fluorogenic reagents that react specifically with primary amines like this compound could enhance detection sensitivity. nih.gov For instance, reagents like o-phthaldiadehyde (OPA) and 2,3-naphthalenecarboxaldehyde (NDA) react with primary amines to produce intensely fluorescent derivatives that can be easily quantified. nih.govnih.gov Research could also explore optimizing reaction conditions, such as the use of surfactants in the mobile phase, to enhance the fluorescence intensity of the resulting derivatives. nih.gov

These advanced analytical methods would support research by enabling the accurate measurement of the compound in complex matrices, which is crucial for understanding reaction mechanisms and optimizing synthetic protocols.

| Analytical Technique | Derivatization Reagent | Detection Method | Research Application |

| HPLC | o-Phthaldiadehyde (OPA) | Fluorescence Detection (FLD) | Simultaneous determination of trace amino acids and alkyl amines in research samples. nih.gov |

| HPLC | 2,3-Naphthalenecarboxaldehyde (NDA) | Fluorescence Detection (FLD) | High-sensitivity analysis of primary amines by forming highly fluorescent cyano-benz[f]isoindole (CBI) derivatives. nih.gov |

| Gas Chromatography (GC) | Various | Mass Spectrometry (MS) | Separation and identification of volatile derivatives, although complete separation can be challenging. mdpi.com |

Application in Supramolecular Chemistry and Material Science (theoretical)

The field of supramolecular chemistry, which studies non-covalent interactions between molecules, offers a theoretical framework for predicting how this compound might self-assemble. ijsr.netewadirect.com The interplay between the hydrogen-bonding capabilities of the amine group and the unique interactions involving the trifluoromethyl group could lead to novel, organized molecular architectures.

Theoretical studies could explore the non-covalent interactions that govern the crystal packing and self-assembly of this molecule. The trifluoromethyl group is known to participate in weak intermolecular interactions, such as C–H···F and F···F contacts. researchgate.net While fluorine typically prefers interactions with hydrogen over other fluorine atoms, F···F contacts have been identified as important structural motifs in many fluorinated compounds. nih.gov Computational tools like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations could be used to evaluate and visualize the topology of these intermolecular interactions, predicting the most stable supramolecular arrangements. researchgate.net

Theoretically, by controlling these weak interactions, this compound or its derivatives could be designed to form specific supramolecular structures, such as chains or dimers, in the solid state. nih.gov This line of inquiry is purely academic, aiming to understand the fundamental principles of molecular recognition and self-assembly driven by fluorine-containing functional groups, which could inform the future design of advanced materials.

| Interaction Type | Involving Groups | Theoretical Significance |

| Hydrogen Bonding | Amine (N-H) as donor, Trifluoromethyl (C-F) as weak acceptor | Primary directional force for self-assembly. |

| C–H···F Interactions | Alkyl/Aryl C-H and Trifluoromethyl C-F | Key stabilizing contacts in the crystal packing of fluorinated compounds. researchgate.net |

| π–π Stacking | Phenyl Rings | Contributes to the stabilization of stacked aromatic structures. researchgate.net |

| F···F Interactions | Trifluoromethyl Groups | Can act as a repeating structural motif, influencing crystal packing. nih.gov |

Integrated Computational and Experimental Approaches for Design and Synthesis

A powerful future direction lies in the synergy between computational chemistry and experimental synthesis. By integrating these approaches, the process of designing new synthetic routes and understanding reaction mechanisms for this compound can be significantly streamlined.

Computational methods, such as DFT, can be employed to model reaction pathways, predict transition states, and calculate activation energies. This can help in selecting the most promising reaction conditions and catalysts before extensive experimental work is undertaken. For instance, computational screening can predict the efficacy of different chiral catalysts for the asymmetric synthesis of the molecule, guiding the experimentalist toward the most viable options. nih.gov This approach was utilized to understand the function of a reagent that acts as a reservoir for a reactive electrophile in the synthesis of trifluoromethylated amines. researchgate.net